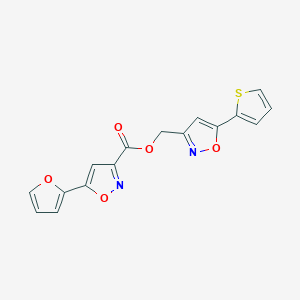

![molecular formula C16H21N3 B2406535 N1,N1-diethyl-N4-[(pyridin-2-yl)methyl]benzene-1,4-diamine CAS No. 1156060-84-2](/img/structure/B2406535.png)

N1,N1-diethyl-N4-[(pyridin-2-yl)methyl]benzene-1,4-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

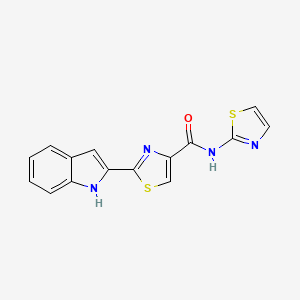

“N1,N1-diethyl-N4-[(pyridin-2-yl)methyl]benzene-1,4-diamine” is an organic compound . It has a molecular weight of 255.36 .

Synthesis Analysis

The compound can be synthesized by the condensation of the N1,N1-diethyl-p-phenylenediamine and 2-quinolinecarboxaldehyde .Molecular Structure Analysis

The dihedral angle between the planes of the quinoline and phenylenediamine rings in the compound is 178.9 (3) .Chemical Reactions Analysis

The compound was synthesized by the condensation of the N1,N1-diethyl-p-phenylenediamine and 2-quinolinecarboxaldehyde .Physical And Chemical Properties Analysis

The compound has a molecular weight of 255.36 . It is a liquid at room temperature .Applications De Recherche Scientifique

Chemistry and Properties

A comprehensive review discusses the chemistry and properties of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole), highlighting their preparation procedures, properties, protonated/deprotonated forms, complex compounds, and crucial properties such as spectroscopic, structural, magnetic, biological, and electrochemical activities. The review points out gaps in research and potential interest areas, including unknown analogues of the discussed compounds (Boča, Jameson, & Linert, 2011).

Synthesis and Applications in Organic Chemistry

A review on 1,4-dihydropyridines, significant classes of nitrogen-containing heterocyclic compounds, elaborates on their role as a main skeleton in many drugs and starting material in synthetic organic chemistry due to their biological applications. The review details recent methodologies for the synthesis of bioactive 1,4-dihydropyridines and their future scope in preparing more biologically active compounds (Sohal, 2021).

CNS Acting Drugs Synthesis

A study explores functional chemical groups serving as lead molecules for synthesizing compounds with Central Nervous System (CNS) activity. It identifies heterocycles with heteroatoms such as nitrogen, forming the largest class of organic compounds, and discusses compounds with various chemical groups that may have CNS effects ranging from depression to convulsion (Saganuwan, 2017).

Corrosion Inhibitors

Quinoline derivatives, including compounds similar to N1,N1-diethyl-N4-[(pyridin-2-yl)methyl]benzene-1,4-diamine, are noted for their anticorrosive properties. Their effectiveness against metallic corrosion is due to their high electron density and ability to form stable chelating complexes with metallic surface atoms (Verma, Quraishi, & Ebenso, 2020).

Mécanisme D'action

Target of Action

The compound, also known as N1,N1-diethyl-N4-[(pyridin-2-yl)methyl]benzene-1,4-diamine, is a type of organic intermediate . It belongs to the class of pyridine-based ligands . Pyridine ligands and their derivatives have the ability to donate sigma electrons and accept pi electrons, allowing them to form stable complexes with various metals . These metal complexes are the primary targets of this compound .

Mode of Action

The compound interacts with its targets, the metal complexes, through its pyridine groups . The pyridine groups donate sigma electrons and accept pi electrons, forming stable complexes with the metals . This interaction results in changes in the electronic structure of the metal complexes, which can influence their reactivity and other properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of different metals in the environment could influence the compound’s ability to form stable complexes Additionally, factors such as pH, temperature, and the presence of other chemicals could also potentially influence the compound’s action, efficacy, and stability

Propriétés

IUPAC Name |

4-N,4-N-diethyl-1-N-(pyridin-2-ylmethyl)benzene-1,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3/c1-3-19(4-2)16-10-8-14(9-11-16)18-13-15-7-5-6-12-17-15/h5-12,18H,3-4,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCDRPCGUPSWPDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)NCC2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-2,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2406457.png)

![Ethyl 7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B2406458.png)

![N-[(5-benzoylthiophen-2-yl)methyl]-2-chloro-4-fluorobenzamide](/img/structure/B2406460.png)

![2-chloro-6-fluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2406461.png)

![(E)-4-(Dimethylamino)-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]but-2-enamide](/img/structure/B2406469.png)

![Methyl 4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)-6-methoxyquinoline-2-carboxylate](/img/structure/B2406470.png)